Tert-butyl 2-(methylamino)pyridine-4-carboxylate
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Overview
Description
Tert-butyl 2-(methylamino)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group, a methylamino group, and a carboxylate group attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylamino)pyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with tert-butylamine and methylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylamino)pyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylate group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(methylamino)pyridine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl and methylamino groups can influence the compound’s binding affinity and selectivity for different targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 2-methyl-4-(methylamino)piperidine-1-carboxylate
- Tert-butyl 4-{4-[(methylamino)methyl]pyrid-2-yl}piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(methylamino)pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the methylamino group provides a unique steric and electronic environment that can influence the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
tert-butyl 2-(methylamino)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-6-13-9(7-8)12-4/h5-7H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFJLFSPNWQJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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